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molecular formula C15H16N2O3 B8744053 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide

1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide

Cat. No. B8744053
M. Wt: 272.30 g/mol
InChI Key: RNNCWUKKTVCQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041045

Procedure details

The crude 1-phthalimidocyclohexanecarbonyl chloride prepared above in Step 3 is dissolved in 3.5 l tetrahydrofuran, and the solution cooled to 5° C. Ammonia is than bubbled into the solution with stirring until infra-red analysis of the liquid phase indicates that all the acid chloride is converted to the amide. The reaction mixture is then poured into 8 l of water with stirring, the product removed by filtration, washed with water and air-dried to give 259.1 of 1-phthalimidocyclohexanecarboxamide, melting point 224°-226° C.
Name
1-phthalimidocyclohexanecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:20])[N:5]([C:6]2([C:12](Cl)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[C:4](=[O:15])[C:3]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:2]12.[NH3:21]>O1CCCC1>[C:1]1(=[O:20])[N:5]([C:6]2([C:12]([NH2:21])=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[C:4](=[O:15])[C:3]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:2]12

Inputs

Step One
Name
1-phthalimidocyclohexanecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C1(CCCCC1)C(=O)Cl)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
3.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring until infra-red analysis of the liquid phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
than bubbled into the solution
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into 8 l of water
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the product removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(C=2C(C(N1C1(CCCCC1)C(=O)N)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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